(2-Benzothiazolylthio)acetic Acid

Antimicrobial MIC Structure‑Activity Relationship

Researchers relying on MBT scaffolds face limited Gram-negative potency. (2-Benzothiazolylthio)acetic Acid (2BTA) solves this with a carboxymethylthio linker enabling ribosomal protein-synthesis inhibition unattainable with methylene- or propionic acid congeners. • Antimicrobial: MIC 10 µg/mL vs E. coli (5-fold improvement over unsubstituted MBT); IC₅₀ 8 µM vs M. tuberculosis. • Industrial: Patent-qualified corrosion inhibitor (U.S. Patent 5,076,951) with monoprotic acid character for non-aqueous antifreeze formulations. • Synthetic Efficiency: Clean oxadiazole condensation without regiochemical complications, delivering higher library purity and yield.

Molecular Formula C9H7NO2S2
Molecular Weight 225.3 g/mol
CAS No. 6295-57-4
Cat. No. B160318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzothiazolylthio)acetic Acid
CAS6295-57-4
Synonyms2-(carboxymethylthio)benzothiazole
Molecular FormulaC9H7NO2S2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC(=O)O
InChIInChI=1S/C9H7NO2S2/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
InChIKeyZZUQWNYNSKJLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility33.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzothiazolylthio)acetic Acid (CAS 6295-57-4): Core Identity and Procurement Context


(2-Benzothiazolylthio)acetic acid (2BTA; CAS 6295‑57‑4) is a benzothiazole‑derived carboxylic acid produced by S‑alkylation of 2‑mercaptobenzothiazole (MBT). The compound serves as a versatile intermediate for antimicrobial esters [1], cytostatic ribosome‑targeting agents , and industrial corrosion inhibitors [2]. Unlike simple benzothiazole‑2‑thiol scaffolds, the carboxymethylthio side‑chain of 2BTA enables distinct binding modes and chemical derivatisation pathways that cannot be replicated by 2‑(benzothiazol‑2‑yl)acetic acid, 6‑substituted MBT analogs, or β‑(benzothiazolylthio)propionic acid congeners.

Why In‑Class Benzothiazole Analogs Cannot Simply Replace (2‑Benzothiazolylthio)acetic Acid


Procurement decisions that treat benzothiazole‑2‑thiol, 2‑benzothiazoleacetic acid, or 6‑nitro‑MBT derivatives as functionally equivalent to 2BTA overlook critical differences in linker‑dependent activity, selectivity, and application scope. The carboxymethylthio spacer of 2BTA (‑SCH₂COOH) is essential for both its antimicrobial spectrum and its industrial performance as a corrosion inhibitor [1][2]. Substitution with a methylene linker (2‑benzothiazoleacetic acid) abolishes the thioether‑mediated protein‑synthesis inhibition, while replacement with a propionic acid chain shifts the antimicrobial spectrum and reduces synthetic accessibility [3]. Even within the thioacetic acid series, the 6‑unsubstituted 2BTA parent delivers a balanced antimicrobial profile that 6‑nitro, 6‑amino, or 6‑halo analogs alter substantially, often at the expense of selectivity [4].

Quantitative Comparator Evidence for (2‑Benzothiazolylthio)acetic Acid Selection


Antibacterial MIC Profile vs. 2‑Mercaptobenzothiazole and 6‑Substituted Analogs

In agar‑dilution assays the free acid 2BTA displays a differentiated antibacterial fingerprint relative to both its parent scaffold 2‑mercaptobenzothiazole (MBT) and its 6‑nitro/6‑amino congeners. For Escherichia coli 2BTA achieves an MIC of 10 µg/mL, while MBT is typically reported at ≥50 µg/mL in comparable testing, and the 6‑nitro‑substituted (2‑benzothiazolylthio)acetic acid derivatives require esterification to reach similar potency [1]. Against Bacillus subtilis 2BTA gives an MIC of 50 µg/mL, a value that positions it between the weaker MBT parent and the more potent but synthetically elaborate 6‑nitro‑ester series [2].

Antimicrobial MIC Structure‑Activity Relationship

Anti‑Tubercular Potency (M. tuberculosis) vs. 2‑Benzothiazoleacetic Acid

2BTA inhibits protein synthesis by binding to mycobacterial ribosomes, yielding an IC₅₀ of 8 µM against M. tuberculosis in vitro when combined with isoniazid, rifampin, and pyrazinamide . In contrast, 2‑benzothiazoleacetic acid (CAS 29182‑45‑4), which lacks the thioether sulfur atom, targets a different mechanism and shows MIC values against M. tuberculosis of 25 µg/mL (≈125 µM) for its most active derivatives, reflecting a potency gap of approximately 15‑fold relative to 2BTA . This large differential arises from the retention of the thioether bridge in 2BTA, which is essential for ribosome binding and is absent in 2‑benzothiazoleacetic acid.

Antitubercular Mycobacterium tuberculosis IC₅₀

Ribosome‑Targeting Mechanism Differentiates 2BTA from MBT‑Based Scaffolds

2BTA uniquely combines the benzothiazole core with a carboxymethylthio side‑chain that enables direct ribosome binding and inhibition of polypeptide chain elongation . 2‑Mercaptobenzothiazole (MBT), despite its well‑documented antimicrobial activity, acts primarily through thiol‑mediated enzyme inhibition (e.g., acyl‑CoA cholesterol acyltransferase, monoamine oxidase) rather than ribosomal targeting [1]. This mechanistic divergence means 2BTA can inhibit protein synthesis in M. tuberculosis at 8 µM, a mode of action not shared by the MBT parent . 2‑Benzothiazoleacetic acid, lacking the sulfur bridge, also fails to engage the ribosome in the same manner.

Mechanism of Action Ribosome Translation Inhibition

Corrosion Inhibition in Antifreeze Formulations: Direct Co‑Listing with Succinic Acid Analog

U.S. Patent 5,076,951 explicitly names both (2‑benzothiazolylthio)acetic acid (B‑4) and (2‑benzothiazolylthio)succinic acid (B‑3) as optional corrosion inhibitors within the same polyhydric‑alcohol antifreeze composition [1]. This co‑listing demonstrates that the thioacetic acid derivative is functionally competitive with the thiosuccinic acid congener. Furthermore, European Patent No. 129,506 independently identifies (2‑benzothiazolylthio)acetic acid as a corrosion inhibitor for aqueous coating systems, confirming cross‑industry utility [2]. Unlike the succinic acid analog, the acetic acid derivative carries a single carboxylic acid group coupled with lower molecular weight (225.28 vs ~269 g/mol for the succinate), offering a different solubility and stoichiometric profile for formulators.

Corrosion Inhibitor Antifreeze Patent

Synthetic Versatility for Heterocycle Library Construction vs. Propionic and Succinic Analogs

The carboxymethylthio side‑chain of 2BTA serves as a direct precursor for 1,3,4‑oxadiazole libraries via condensation with hydrazides and cyclodehydration [1]. The acetic acid linker provides optimal reactivity for heterocycle formation; β‑(2‑benzothiazolylthio)propionic acid, by contrast, introduces additional methylene rotors that reduce cyclisation efficiency and alter product regiochemistry [2]. Additionally, the free acid 2BTA undergoes esterification to yield diverse alkyl and aryl esters with antimicrobial activity that can be tuned independently of the benzothiazole ring substitution, a versatility not equally accessible from the succinic acid analog due to competing diester formation [3].

Synthetic Intermediate Oxadiazole Library Synthesis

Physicochemical Differentiation: Monoprotic Acid with Distinct Solubility and Melting Point

2BTA is a monoprotic carboxylic acid (MW 225.28 g/mol, mp 159 °C) that is soluble in ethanol, chloroform, and dichloromethane but exhibits low aqueous solubility . By comparison, (2‑benzothiazolylthio)succinic acid is a diprotic acid with higher molecular weight (~269 g/mol) and different solubility behaviour, while 2‑mercaptobenzothiazole (MW 167.25 g/mol, mp 177–181 °C) lacks the carboxylic acid functionality entirely and is primarily soluble in alkaline aqueous solutions [1]. These differences directly impact formulation strategies: 2BTA can be dissolved in organic co‑solvent systems without requiring base neutralisation, whereas MBT requires alkaline pH for aqueous solubility and the succinic acid analog may form complex salt equilibria.

Physicochemical Solubility Formulation

Highest‑Confidence Application Scenarios for (2‑Benzothiazolylthio)acetic Acid Based on Quantitative Evidence


Antimicrobial Screening Libraries Requiring Balanced Gram‑Negative/Gram‑Positive Activity

Procurement for phenotypic screening campaigns benefits from 2BTA's demonstrated MIC of 10 µg/mL against E. coli and 50 µg/mL against B. subtilis, representing a 5‑fold improvement over unsubstituted 2‑mercaptobenzothiazole against Gram‑negative bacteria . The free acid can be tested directly or used as the core for ester diversification to further optimise potency. Research groups that previously relied on MBT scaffolds may achieve broader initial hit rates by incorporating 2BTA into their screening sets.

Anti‑Tubercular Drug Discovery Targeting Mycobacterial Protein Synthesis

For programmes focused on M. tuberculosis, 2BTA provides a validated starting point with an IC₅₀ of 8 µM in combination with first‑line drugs and a ribosomal mechanism of action . This contrasts with 2‑benzothiazoleacetic acid derivatives, which exhibit MIC values of only ~125 µM against M. tuberculosis. Procurement of 2BTA enables direct structure‑activity relationship expansion around the thioether bridge without the potency penalty incurred by the methylene‑linked scaffold.

Industrial Corrosion Inhibitor Formulation for Antifreeze/Coolant Systems

Formulators developing polyhydric‑alcohol antifreeze compositions can procure 2BTA as a patent‑qualified corrosion inhibitor (U.S. Patent 5,076,951; European Patent 129,506) [1]. The compound's monoprotic acid character and organic solvent solubility distinguish it from the co‑listed (2‑benzothiazolylthio)succinic acid, offering simpler stoichiometric control and compatibility with non‑aqueous concentrate formulations.

Heterocycle Library Construction via 1,3,4‑Oxadiazole and Related Scaffolds

Synthetic chemistry laboratories constructing focused heterocycle libraries should select 2BTA over propionic or succinic acid analogs for oxadiazole synthesis. The acetic acid linker of 2BTA enables efficient condensation with hydrazides and cyclodehydration to furnish 1,3,4‑oxadiazoles without the regiochemical complications or diester side‑products observed with longer‑chain or diprotic analogs [2]. This synthetic efficiency translates directly to higher library purity and yield.

Technical Documentation Hub

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